3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(2-hydroxyethyl)-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-3-4-11-13-9(2)10(5-6-15)12(16)14(11)7-8/h3-4,7,15H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDLUQYXKRFMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)CCO)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233989 | |
| Record name | 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84946-18-9 | |
| Record name | 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084946189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one typically involves the reaction of 2-acetylbutyrolactone with 2-amino-3-hydroxypyridine in the presence of a catalytic amount of acid in chlorobenzene at reflux temperature. The water formed during the reaction is azeotropically removed, and the product is crystallized by cooling the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyethyl group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a CXCR3 antagonist, acetylcholinesterase inhibitor, and in the treatment of neurodegenerative disorders
Industry: Utilized in the development of new materials with specific properties, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For instance, as a CXCR3 antagonist, it binds to the CXCR3 receptor, inhibiting its activity and thereby modulating immune responses. As an acetylcholinesterase inhibitor, it binds to the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives are highly dependent on substituents at positions 2, 3, 7, and 7. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Pharmacological Implications
- Hydrophilicity and Bioavailability : The hydroxyethyl group in the target compound likely improves solubility compared to lipophilic analogs like the chloroethyl derivative. This could enhance blood-brain barrier penetration for CNS-targeted applications .
- Biological Activity Trends: Chloroethyl and fluorobenzoyl-piperidinyl derivatives show α-antagonism and serotonin receptor modulation, respectively . Hydroxyethyl groups may reduce toxicity compared to halogenated analogs, as seen in related drug candidates (e.g., minodronic acid derivatives for hypercalcemia) .
Patent Landscape and Structural Diversity
Recent patents () highlight the versatility of 4H-pyrido[1,2-a]pyrimidin-4-one scaffolds. Key substituent modifications include:
- Aromatic and heterocyclic appendages : Methoxy, piperazinyl, and benzothiazole groups enhance receptor binding specificity.
- Alkyl vs. polar groups : Methyl/ethyl chains improve metabolic stability, while hydroxy/hydroxyethyl groups balance solubility and permeability .
Biological Activity
3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H12N2O2
- CAS Number : 66698-27-9
- Melting Point : 130-134 °C
The compound is believed to interact with various biological pathways, primarily through its role as an adenosine kinase (AdK) inhibitor. AdK inhibitors are known to elevate endogenous adenosine levels, which can have therapeutic implications in neurological disorders and inflammation.
Key Mechanisms:
- Adenosine Receptor Modulation : By inhibiting AdK, the compound may enhance the activation of adenosine receptors, leading to anti-inflammatory effects and potential neuroprotective actions .
- Impact on Inflammatory Responses : Research indicates that similar compounds can reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor (TNF), suggesting a potential role in managing inflammatory diseases .
In Vitro Studies
Studies have demonstrated that this compound exhibits significant biological activity:
- Antiinflammatory Effects : The compound has shown promise in reducing inflammatory responses in vitro. For example, it inhibited the production of pro-inflammatory cytokines in cultured cells exposed to inflammatory stimuli.
- Neuroprotective Properties : In models of neuronal injury, the compound has been observed to protect against cell death and promote cell survival pathways.
In Vivo Studies
Animal studies have further elucidated the biological activity of this compound:
- Seizure Models : In rodent models of seizures, compounds structurally related to this compound have demonstrated efficacy in reducing seizure frequency and severity .
Case Study 1: Neuroprotection in Rodent Models
A study conducted on rats subjected to induced seizures showed that administration of the compound significantly reduced seizure activity compared to control groups. The mechanism was attributed to enhanced adenosine signaling pathways that modulate neuronal excitability.
Case Study 2: Anti-inflammatory Response
In a model of carrageenan-induced paw edema in rats, treatment with the compound resulted in a marked decrease in paw swelling compared to untreated controls. This effect was linked to reduced levels of TNF and interleukin-6 (IL-6), indicating a potent anti-inflammatory action.
Data Table
Q & A
Q. What are the common synthetic routes for preparing 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The core pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via Suzuki-Miyaura cross-coupling reactions using microwave heating to enhance reaction efficiency. For example, 7-chloro-3-iodo derivatives undergo monoarylation at the 3-position under microwave conditions (80–120°C, 30–60 min) with palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids . Alkylation at the 2-hydroxy position can be achieved via phase-transfer catalysis (PTC) using tetrabutylammonium bromide and potassium carbonate in solid-liquid conditions, yielding 2-alkoxy derivatives (e.g., with epichlorohydrin or chloroacetonitrile) . Optimization involves adjusting solvent polarity (e.g., DMF for coupling, ethanol/water for PTC), temperature, and catalyst loading.
Q. How can spectroscopic techniques (e.g., IR, UV-Vis) be employed to characterize the electronic structure of this compound?
- Methodological Answer : IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1670 cm⁻¹ and O-H stretch at ~3400 cm⁻¹) . UV-Vis spectra reveal π→π* transitions (λmax ~260–290 nm), with solvent polarity effects studied via the PPP (Pariser-Parr-Pople) method. For example, polar solvents induce bathochromic shifts due to stabilization of excited states. Tabulated solvent effects for 43 derivatives show ethanol induces a 10–15 nm redshift compared to cyclohexane .
Q. What crystallographic strategies are recommended for resolving the molecular structure of this compound, especially in complex matrices?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. Hydrogen bonding networks (e.g., O-H···O and C-H···Cl interactions) stabilize the crystal lattice, as seen in copper(II) complexes of the ligand, which adopt trigonal-bipyramidal geometries . Data collection at low temperatures (110 K) reduces thermal motion artifacts, and refinement includes riding H-atoms for carbon and independent refinement for hydroxyl/water H-atoms .
Advanced Research Questions
Q. How do structural modifications at the 3- and 6-positions influence the compound's bioactivity, particularly in enzyme inhibition?
- Methodological Answer : Substituent effects on aldose reductase (ALR2) inhibition were systematically studied (Table 1):
Q. What computational approaches (e.g., docking simulations) are effective in predicting binding modes of this compound with target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) into ALR2's crystal structure (PDB: 1AH3) identifies key interactions:
- Phenol/catechol hydroxyls form hydrogen bonds with Tyr48 and His110.
- Pyrimidinone C=O interacts with Trp111 via π-stacking .
Validation involves comparing docking scores (ΔG) with experimental IC₅₀ values. Adjust force fields (e.g., AMBER for solvation) to account for ligand flexibility and tautomerism .
Q. How can contradictions in biological activity data between in vitro and in vivo studies be systematically addressed for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolism, bioavailability). Strategies include:
- Metabolite Profiling : Identify active metabolites (e.g., 9-hydroxy derivatives via hepatic oxidation) using LC-MS .
- Prodrug Design : Modify 3-hydroxyethyl groups to ester prodrugs for enhanced membrane permeability .
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs .
Q. What are the challenges in synthesizing chiral derivatives of this compound, and what asymmetric catalysis methods are applicable?
- Methodological Answer : Chirality at the 9-position (e.g., 9-hydroxy derivatives) introduces stereochemical complexity. Challenges include:
- Racemization : Avoid basic conditions during synthesis to prevent epimerization .
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective hydrogenation with Ru-BINAP catalysts . PTC alkylation with chiral quaternary ammonium salts (e.g., (R)-N-benzylcinchoninium bromide) achieves enantiomeric excess (ee) >90% .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in crystal lattices affect the compound's physicochemical stability?
- Methodological Answer : Crystal packing analysis (Mercury software) reveals:
- Hydrogen Bonds : O-H···O (2.6–2.8 Å) and C-H···Cl (3.1–3.3 Å) form 2D layers .
- π-π Stacking : Pyrido-pyrimidinone cores stack at 3.5–4.0 Å distances, enhancing thermal stability (TGA decomposition >250°C) .
Stability is optimized by co-crystallization with inert ligands (e.g., water or ethanol) to disrupt unfavorable interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
